

chemical properties and reactivity of the 1,3-Benzodioxole ring

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An In-depth Technical Guide to the Chemical Properties and Reactivity of the **1,3-Benzodioxole** Ring

Introduction

The **1,3-benzodioxole**, also known as **1,2-**methylenedioxybenzene, is a heterocyclic organic compound featuring a benzene ring fused to a five-membered dioxole ring.[1][2] This core structure, with the chemical formula C₇H₆O₂, is a prominent motif in a vast array of natural products and synthetic molecules.[1][3] It is the foundational scaffold for numerous bioactive compounds, including pharmaceuticals, agrochemicals, and fragrances, making a thorough understanding of its chemical properties and reactivity essential for researchers in drug development and organic synthesis.[1][3][4][5] Notable natural products containing this moiety include safrole from sassafras oil and piperine from black pepper.[2]

Chemical and Physical Properties

The unique arrangement of the fused benzene and dioxole rings imparts distinct physical and chemical characteristics to the **1,3-benzodioxole** core.

Molecular Structure and Aromaticity

1,3-Benzodioxole consists of a planar benzene ring fused to a 1,3-dioxole ring.[2] While the benzene portion is fully aromatic and planar, the five-membered dioxole ring adopts a puckered "envelope" conformation.[2] This structural feature arises from the anomeric effect, which



stabilizes a non-planar arrangement.[2] The fusion of these two rings results in a bicyclic system with a high degree of aromaticity, contributing significantly to its stability.[4]

A critical aspect of its structure is the methylenedioxy group (-O-CH₂-O-). The two oxygen atoms in this group are key to the ring's electronic properties. They act as strong electron-donating groups through resonance, significantly increasing the electron density of the fused aromatic ring.[2][4] This enhanced electron density is the primary determinant of the ring's characteristic reactivity.

Physical Properties

1,3-Benzodioxole is a colorless to pale yellow liquid at room temperature with a characteristic aromatic odor.[1][2][6] It is sparingly soluble in water but demonstrates good solubility in common organic solvents like ethanol, diethyl ether, and chloroform.[1][2][7]

Table 1: Physical and Chemical Properties of 1,3-Benzodioxole

Property	Value	Reference(s)
Molecular Formula	C7H6O2	[1][4][5]
Molar Mass	122.12 g/mol	[1][2][5]
Appearance	Colorless to light yellow liquid	[1][2][6]
Density	1.064 g/mL at 25 °C	[1][2][8]
Boiling Point	172-173 °C	[1][2][5][8]
Melting Point	-18 °C	[2]
Flash Point	61 °C	[1][2][5]
Refractive Index (n20/D)	1.539	[1][8]
Vapor Pressure	1.6 kPa (12 mmHg) at 25 °C	[2][8]

| CAS Number | 274-09-9 |[5] |

Spectroscopic Data



Spectroscopic analysis provides confirmation of the **1,3-benzodioxole** structure. Key identifying features are summarized below.

Table 2: Spectroscopic Data for 1,3-Benzodioxole

Technique	Key Features	Reference(s)
¹ H NMR	Signals corresponding to aromatic protons and a characteristic singlet for the two methylene bridge protons (-O-CH ₂ -O-).	[9][10]
¹³ C NMR	Resonances for aromatic carbons and a distinct signal for the methylene carbon.	[9][11]
IR Spectroscopy	C-H stretching for aromatic and aliphatic protons, C=C stretching for the aromatic ring, and strong C-O-C stretching bands for the dioxole ring.	[6][11][12]

| Mass Spectrometry (EI) | A molecular ion peak corresponding to its molecular weight (m/z = 122). |[6][13] |

Chemical Reactivity

The high electron density of the aromatic ring governs the reactivity of **1,3-benzodioxole**, making it highly susceptible to electrophilic attack.

Electrophilic Aromatic Substitution (EAS)

The methylenedioxy group is a powerful activating, ortho-para directing substituent.[2] This makes the **1,3-benzodioxole** ring significantly more reactive towards electrophiles than benzene. Due to steric and electronic factors, electrophilic attack preferentially occurs at the 5-position, which is para to one of the ring oxygen atoms.[2]



Common EAS reactions include:

- Halogenation: Bromination or iodination readily occurs, typically yielding the 5-substituted derivative as the major product.
- Nitration: Introduction of a nitro group (-NO₂) at the 5-position can be achieved under controlled conditions.
- Acylation: Friedel-Crafts acylation introduces an acyl group, which is a key step in the synthesis of many derivatives.[1]
- Formylation: Vilsmeier-Haack formylation introduces a formyl group (-CHO), preferentially at the 5-position, to yield important aldehydes like piperonal.

Reactions at the Methylene Bridge

While less common than EAS, the methylene bridge can undergo reactions. Under certain harsh conditions, the bridge can be cleaved.[3] This reactivity is less synthetically useful but is a consideration in stability studies.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis of the **1,3-benzodioxole** core and a representative functionalization reaction.

Synthesis of 1,3-Benzodioxole from Catechol

The most common synthesis involves the condensation of catechol with a suitable methylene source, such as a dihalomethane or methanol in the presence of an acid catalyst.[4][5]

Methodology:

- Reaction Setup: To a reaction vessel equipped with a reflux condenser and magnetic stirrer, add catechol and a suitable solvent (e.g., DMF or DMSO).
- Reagent Addition: Add a base (e.g., K₂CO₃ or NaOH) followed by the dropwise addition of a dihalomethane (e.g., dichloromethane or dibromomethane).



- Reaction Conditions: Heat the mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
- Workup: Cool the reaction mixture to room temperature. Quench with water and extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure 1,3-benzodioxole.

Protocol for 5-Bromination of 1,3-Benzodioxole

This protocol describes a typical electrophilic aromatic substitution to functionalize the ring.

Methodology:

- Reaction Setup: Dissolve 1,3-benzodioxole in a suitable chlorinated solvent (e.g., dichloromethane or chloroform) in a flask protected from light. Cool the solution in an ice bath.
- Reagent Addition: Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution. The amount of NBS should be one molar equivalent.
- Reaction Conditions: Allow the reaction to stir at 0 °C and then warm to room temperature.
 Monitor the reaction progress by TLC.
- Workup: Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove any unreacted bromine.
- Purification: Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent by rotary evaporation, the crude product can be purified by column chromatography or recrystallization to yield 5-bromo-1,3-benzodioxole.

Conclusion

The **1,3-benzodioxole** ring is a stable, electron-rich aromatic system.[4] Its chemical properties are dominated by the electron-donating nature of the methylenedioxy group, which activates the ring for electrophilic aromatic substitution, primarily at the 5-position.[2] This predictable



reactivity, combined with its prevalence in nature, makes **1,3-benzodioxole** and its derivatives highly valuable and versatile building blocks in medicinal chemistry and organic synthesis.[3][4]

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